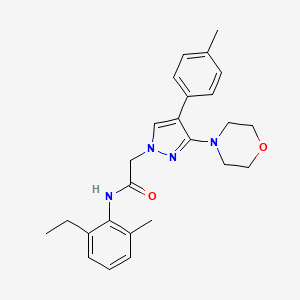

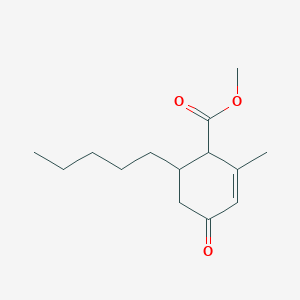

N-(2-(2,4-二氧代恶唑烷-3-基)-1-苯乙基)-3-(1H-吡唑-1-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives is a multi-step process that begins with commercially available raw materials. In the case of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, the synthesis involves a ring-closing reaction, reduction reaction, and acylation reaction as key steps, yielding the final product in more than 30% overall yields . Similarly, the synthesis of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives involves a cyclocondensation reaction of carbohydrazones with thioglycolic acid in DMF, followed by condensation with various substituted aromatic aldehydes . The synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilizes 4-aminophenazone, an antipyrine derivative, indicating the versatility of benzamide compounds in drug chemistry .

Molecular Structure Analysis

The molecular structures of the synthesized benzamide derivatives are confirmed through various spectroscopic techniques. For instance, the structure of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide was characterized by 1H NMR, 13C NMR, and HR-ESI-MS . The novel pyrazole-3-carboxamide derivatives were corroborated through elemental analysis, IR, 1H NMR, 13C NMR, and Mass spectra . These techniques ensure the accuracy of the synthesized molecular structures and are essential for further biological evaluations.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are crucial for their potential biological applications. The ring-closing, reduction, and acylation reactions are key to obtaining the desired benzamide structure . The cyclocondensation and condensation reactions are used to introduce various substituents into the benzamide core, which can significantly affect the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the substituents attached to the benzamide core. These properties are essential for understanding the compound's solubility, stability, and reactivity, which are critical factors in drug development. The papers provided do not detail the physical properties, but the synthesis and structural characterization imply that these compounds are stable under the conditions used for their synthesis and analysis .

Biological Evaluation

The biological evaluation of benzamide derivatives reveals their potential in medicinal chemistry. The antitumor effects and excellent bioactivities of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide indicate its promise as a therapeutic agent . The antibacterial activity of pyrazole-3-carboxamide derivatives against various pathogenic microorganisms, including gram-negative and gram-positive strains, suggests their potential as antimicrobial agents . The inhibitory potential of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides against human recombinant alkaline phosphatase and ecto-5′-nucleotidases highlights their relevance in targeting nucleotide protein targets .

科学研究应用

合成和反应性

N-(2-(2,4-二氧代恶唑烷-3-基)-1-苯乙基)-3-(1H-吡唑-1-基)苯甲酰胺及其衍生物代表一类新型化合物,在科学研究的各个领域具有潜在应用。相关化合物的合成通常涉及创新方法,例如无催化剂合成,利用叠氮甲亚胺与叠氮内酯的 1,3-偶极环加成,然后进行重排,可以在温和条件下快速完成(Liu et al., 2014)。此外,已经报道了 N-(2,3-二甲基-5-氧代-1-苯基-2,5-二氢-1H-吡唑-4-基)苯甲酰胺的合成和表征,突出了它们的潜在生物学应用(Saeed et al., 2015)。

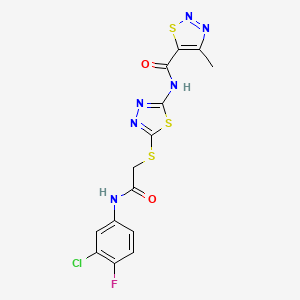

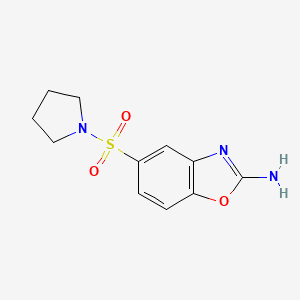

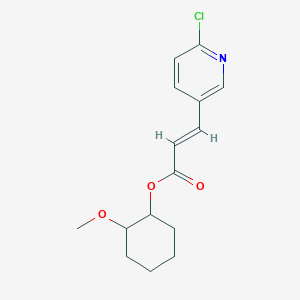

生物学评价

与 N-(2-(2,4-二氧代恶唑烷-3-基)-1-苯乙基)-3-(1H-吡唑-1-基)苯甲酰胺结构相关的化合物已针对各种生物活性进行了评估。例如,合成了一系列苯甲酰胺衍生物,并筛选了它们对碱性磷酸酶和外切 5'-核苷酸酶等酶的抑制潜力,这些酶在药物化学中很重要,因为它们具有结合核苷酸蛋白靶点的潜力(Saeed et al., 2015)。此外,已经评估了新型 5-(苯并呋喃-2-基)-N'-(2-取代-4-氧代噻唑烷-3-基)-1-苯基-1H-吡唑-3-甲酰胺衍生物的抗菌活性,表明它们具有作为抗菌剂的潜力(Idrees et al., 2019)。

抗病毒特性

基于苯甲酰胺的 5-氨基吡唑及其衍生物显示出显着的抗禽流感病毒活性。已经描述了这些化合物的新的合成途径,并且已经确定了它们对流感 A 病毒的 H5N1 株的体外功效,一些化合物显示出显着的病毒减少(Hebishy et al., 2020)。

化学表征和结构分析

已经进行了相关化合物的结构表征和分析,包括 X 射线结构、Hirshfeld 表面分析和 DFT 计算,以了解它们的分子和固态结构。此类研究提供了对分子间相互作用、氢键模式和分子组装体的稳定性的见解,这对于设计具有所需物理和化学性质的化合物至关重要(Saeed et al., 2020)。

属性

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-pyrazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c26-19-14-29-21(28)24(19)13-18(15-6-2-1-3-7-15)23-20(27)16-8-4-9-17(12-16)25-11-5-10-22-25/h1-12,18H,13-14H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFKTPFOJNMTFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2543374.png)

![1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2543375.png)

![4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2543376.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2543381.png)

![4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one](/img/structure/B2543384.png)

![2-(azepan-1-yl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2543386.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2543389.png)